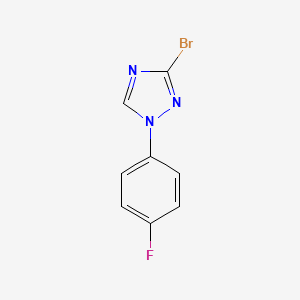

3-bromo-1-(4-fluorophenyl)-1h-1,2,4-triazole

Description

Properties

IUPAC Name |

3-bromo-1-(4-fluorophenyl)-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN3/c9-8-11-5-13(12-8)7-3-1-6(10)2-4-7/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXDJOYGNKVVADL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=NC(=N2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-(4-fluorophenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzonitrile with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with bromine and sodium azide to yield the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(4-fluorophenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles.

Oxidation and Reduction: The triazole ring can participate in redox reactions under appropriate conditions.

Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-1-(4-fluorophenyl)-1H-1,2,4-triazole has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

Materials Science: The compound is used in the synthesis of advanced materials with specific electronic or optical properties.

Biological Studies: It serves as a tool in studying enzyme interactions and biological pathways.

Mechanism of Action

The mechanism of action of 3-bromo-1-(4-fluorophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 3-bromo-1-(4-fluorophenyl)-1H-1,2,4-triazole are influenced by substituent positions, halogen type, and steric/electronic effects. Below is a detailed comparison with structurally related triazole derivatives:

Table 1: Key Structural and Functional Comparisons

Halogen Substitution (Br vs. Cl)

- Bromine vs. Chlorine: Bromine’s larger atomic radius (183 pm vs.

- Electronic Effects : The electron-withdrawing nature of Br increases the triazole ring’s electrophilicity, which may enhance interactions with nucleophilic residues in enzymes (e.g., CYP51 in antifungal activity) .

Substituent Position and Steric Effects

- Para-Fluorophenyl vs. Ortho-Substituted Phenyl : The 4-fluorophenyl group in the target compound minimizes steric hindrance compared to 2-bromophenyl derivatives (e.g., compounds in ). Ortho-substituted analogs exhibit reduced bioavailability due to steric clashes, as seen in lower antifungal activity compared to para-substituted triazoles .

- Benzyl vs. Direct Phenyl Attachment : 3,5-Dibromo-1-[(4-fluorophenyl)methyl]-1H-1,2,4-triazole introduces a methylene spacer, increasing flexibility but reducing ring planarity, which may hinder π-π stacking in enzyme active sites.

Biological Activity

3-Bromo-1-(4-fluorophenyl)-1H-1,2,4-triazole (CAS No. 623577-63-9) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in antibacterial and anti-inflammatory domains. This article reviews the current understanding of its biological activity, supported by diverse research findings and case studies.

- Molecular Formula : C₈H₅BrFN₃

- Molecular Weight : 242.05 g/mol

- Structure : The compound features a triazole ring substituted with a bromine atom and a fluorophenyl group, contributing to its unique biological properties.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its antibacterial properties and potential anti-inflammatory effects.

Antibacterial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. In particular:

- Minimum Inhibitory Concentration (MIC) : Compounds similar to this compound have shown MIC values ranging from 0.25 to 32 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

A study highlighted that triazole derivatives with specific substitutions, including fluorophenyl groups, demonstrated enhanced antibacterial activity compared to their precursors .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Clinafloxacin Derivative | 0.25 | MRSA |

| Ciprofloxacin Derivative | 0.5 | E. coli |

Anti-inflammatory Activity

In addition to its antibacterial properties, research has explored the anti-inflammatory potential of triazole derivatives:

- Cytokine Release : Compounds structurally related to this compound have been evaluated for their ability to modulate cytokine release in peripheral blood mononuclear cells (PBMC). Notably, certain derivatives significantly reduced TNF-α levels by approximately 44–60% .

Case Studies

Several studies have investigated the biological activities of triazole derivatives:

- Antibacterial Efficacy Study : A synthesis of various triazoles indicated that compounds with a fluorophenyl moiety exhibited superior antibacterial effects against both planktonic and biofilm-forming bacteria. The study reported that specific derivatives had MIC values lower than traditional antibiotics like chloramphenicol .

- Inflammation Modulation Study : In vitro assays demonstrated that certain triazole derivatives could inhibit the proliferation of PBMCs and reduce inflammatory cytokine production significantly. This suggests potential therapeutic applications in inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for 3-bromo-1-(4-fluorophenyl)-1H-1,2,4-triazole, and how are reaction conditions optimized?

The synthesis typically involves cyclization or substitution reactions. A common method starts with a triazole precursor (e.g., 1-(4-fluorophenyl)-1H-1,2,4-triazole), which undergoes bromination using reagents like N-bromosuccinimide (NBS) in polar solvents (e.g., dimethylformamide) under reflux. Base catalysts (e.g., potassium carbonate) improve reaction efficiency. Reaction optimization includes adjusting temperature (80–120°C), solvent polarity, and stoichiometric ratios to maximize yield (70–85%) and purity .

Q. How is this compound characterized structurally and spectroscopically?

- X-ray crystallography : Resolves crystal packing and bond angles (e.g., dihedral angles between aromatic rings). SHELX software is widely used for refinement, with R-factors < 0.05 indicating high accuracy .

- NMR spectroscopy : -NMR shows distinct peaks for bromine (deshielded protons) and fluorophenyl groups (e.g., doublets near δ 7.5–8.0 ppm). -NMR confirms fluorophenyl substitution .

- Mass spectrometry : ESI-MS provides molecular ion peaks matching the exact mass (e.g., m/z 255.98 for [M+H]) .

Advanced Research Questions

Q. How can discrepancies between computational and experimental structural data (e.g., bond lengths, torsion angles) be resolved?

Discrepancies often arise from crystal packing forces or solvent effects. To address this:

- Compare multiple crystallographic datasets (e.g., Cambridge Structural Database entries).

- Use DFT calculations (B3LYP/6-311G++(d,p)) to model gas-phase geometry, then apply corrections for solvent or solid-state interactions .

- Validate via Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···F contacts) .

Q. What strategies improve regioselectivity in substitution reactions involving the bromine atom?

- Solvent control : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the bromine site.

- Catalysts : Copper(I) iodide or palladium complexes enhance cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl boronic acids .

- Protecting groups : Temporarily block reactive sites (e.g., methyl groups on the triazole ring) to direct substitution .

Q. How can biological activity be systematically evaluated for this compound?

- In vitro assays : Screen against enzyme targets (e.g., cytochrome P450) or microbial strains. Use fluorometric assays to measure inhibition (IC) or minimum inhibitory concentration (MIC) .

- Molecular docking : Simulate binding interactions with proteins (e.g., triazole-binding enzymes) using AutoDock Vina. Validate with isothermal titration calorimetry (ITC) to quantify binding constants .

- Toxicity profiling : Assess cytotoxicity in mammalian cell lines (e.g., HEK293) via MTT assays .

Methodological Challenges

Q. How are crystallization challenges addressed for X-ray diffraction studies?

- Solvent screening : Test mixed solvents (e.g., chloroform/petroleum ether) to obtain single crystals .

- Temperature gradients : Slow cooling (0.5°C/hour) reduces disorder.

- Data collection : Use synchrotron radiation for weakly diffracting crystals. SHELXL refinement with TWIN/BASF commands resolves twinning issues .

Q. What analytical approaches reconcile conflicting spectral data (e.g., unexpected -NMR shifts)?

- Dynamic effects : Variable-temperature NMR identifies conformational exchange broadening.

- Isotopic labeling : Synthesize -labeled analogs to trace signal origins.

- 2D NMR : HSQC and HMBC correlations map - connectivity, resolving ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.